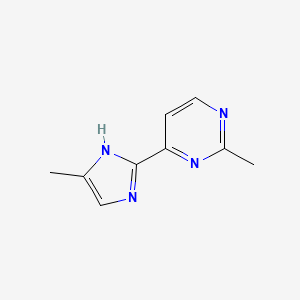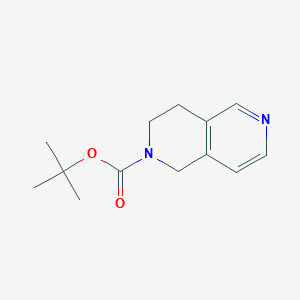
2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine is a chemical compound belonging to the class of tetrahydro-2,6-naphthyridines. This compound is characterized by its bicyclic structure, which includes a fused pyridine and benzene ring. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multiple steps, starting with the formation of the naphthyridine core. One common synthetic route is the cyclization of a suitable precursor, such as a diaminopyridine derivative, under acidic or basic conditions. The Boc (tert-butoxycarbonyl) protecting group is then introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxidized derivatives.
Reduction: : Reduction of the compound to produce simpler derivatives.
Substitution: : Replacement of functional groups on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized naphthyridines, reduced naphthyridines, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biological activity in various assays.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Employed in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine is similar to other naphthyridine derivatives, such as 1,2,3,4-tetrahydro-2,6-naphthyridine and 2,6-naphthyridine. its unique Boc-protected amine group distinguishes it from these compounds, providing enhanced stability and reactivity in certain chemical reactions.
List of Similar Compounds
1,2,3,4-Tetrahydro-2,6-naphthyridine
2,6-Naphthyridine
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-5-10-8-14-6-4-11(10)9-15/h4,6,8H,5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJDOBWVPVWSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
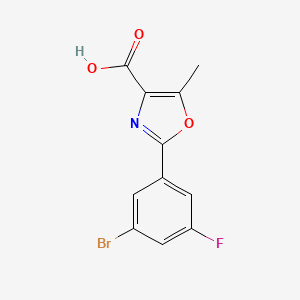
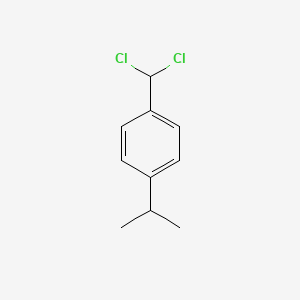
![7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B15333782.png)
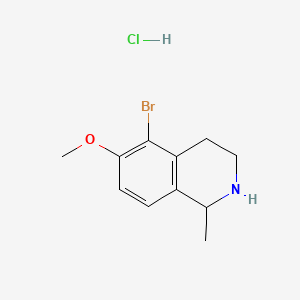
![8-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15333787.png)
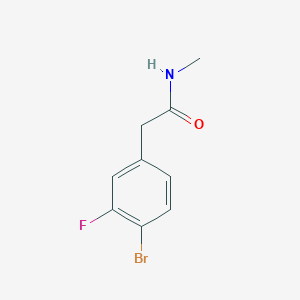
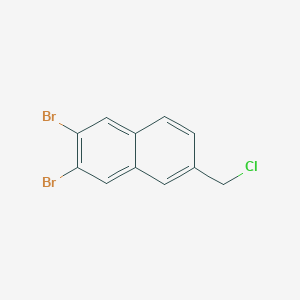
![6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15333813.png)
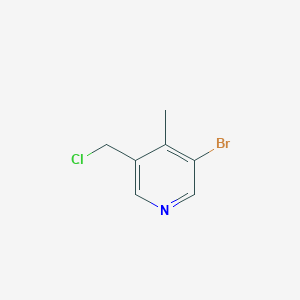
![5,7-Dihydrofuro[3,4-b]pyridin-3-amine](/img/structure/B15333822.png)

![6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333827.png)

